4-(3-Oxo-3-phenylpropyl)thiobenzaldehyde
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Overview
Description
4-(3-Oxo-3-phenylpropyl)thiobenzaldehyde is an organic compound that features a thiobenzaldehyde moiety attached to a 3-oxo-3-phenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Oxo-3-phenylpropyl)thiobenzaldehyde typically involves the reaction of thiobenzaldehyde with a suitable precursor that contains the 3-oxo-3-phenylpropyl group. One common method involves the use of a Friedel-Crafts acylation reaction, where thiobenzaldehyde reacts with 3-phenylpropanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(3-Oxo-3-phenylpropyl)thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiobenzaldehyde moiety can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted thiobenzaldehyde derivatives
Scientific Research Applications
4-(3-Oxo-3-phenylpropyl)thiobenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving sulfur-containing substrates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Oxo-3-phenylpropyl)thiobenzaldehyde involves its interaction with molecular targets through its functional groups. The carbonyl group can participate in nucleophilic addition reactions, while the thiobenzaldehyde moiety can undergo nucleophilic substitution. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiobenzaldehyde: Lacks the 3-oxo-3-phenylpropyl group, making it less versatile in certain synthetic applications.
3-Oxo-3-phenylpropyl derivatives: Compounds with similar structures but different substituents on the thiobenzaldehyde moiety.
Properties
Molecular Formula |
C16H14OS |
---|---|
Molecular Weight |
254.3 g/mol |
IUPAC Name |
4-(3-oxo-3-phenylpropyl)thiobenzaldehyde |
InChI |
InChI=1S/C16H14OS/c17-16(15-4-2-1-3-5-15)11-10-13-6-8-14(12-18)9-7-13/h1-9,12H,10-11H2 |
InChI Key |
GGYBIIPJQXPPIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)C=S |
Origin of Product |
United States |
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